molecular formula C19H26N2O3 B4758388 ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate

ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate

Cat. No. B4758388
M. Wt: 330.4 g/mol
InChI Key: RYKJAONTGGJQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate, also known as EHPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is structurally similar to the natural compound quinine, which is commonly used as an antimalarial drug. EHPQ has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C. This enzyme plays a key role in a range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate may be able to modulate these processes and affect various cellular functions.
Biochemical and Physiological Effects:
ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, which may affect various cellular processes. ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has also been shown to modulate the activity of calcium channels, which play a key role in regulating cellular signaling pathways. Additionally, ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the key advantages of using ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate in lab experiments is its ability to modulate various cellular processes. This makes it a valuable tool for investigating the mechanisms of action of various drugs and natural compounds. Additionally, ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research involving ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate. One area of interest is the development of new drugs that target protein kinase C, which may have applications in the treatment of various diseases. Additionally, ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate may be useful in investigating the mechanisms of action of natural compounds with potential therapeutic properties. Further research is also needed to fully understand the biochemical and physiological effects of ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate, as well as its potential limitations as a research tool.
In conclusion, ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are limitations to using ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate in lab experiments, its potential applications make it an important area of research for the future.

Scientific Research Applications

Ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has been used extensively in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have a range of potential applications, including as an inhibitor of protein kinase C, a regulator of calcium channels, and a modulator of intracellular signaling pathways. ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has also been used as a tool for investigating the mechanisms of action of various drugs and natural compounds.

properties

IUPAC Name

ethyl 4-(5-hydroxypentylamino)-7,8-dimethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-4-24-19(23)16-12-21-17-14(3)13(2)8-9-15(17)18(16)20-10-6-5-7-11-22/h8-9,12,22H,4-7,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKJAONTGGJQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCCCCO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-hydroxypentylamino)-7,8-dimethylquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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